molecular formula C14H14N2O4S B8764388 2-Methoxyethyl N-(4-phenylthiazol-2-yl)oxamate CAS No. 81529-69-3

2-Methoxyethyl N-(4-phenylthiazol-2-yl)oxamate

Cat. No.: B8764388
CAS No.: 81529-69-3
M. Wt: 306.34 g/mol
InChI Key: ZSSSUXLAVXQWSM-UHFFFAOYSA-N
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Description

2-Methoxyethyl N-(4-phenylthiazol-2-yl)oxamate is a useful research compound. Its molecular formula is C14H14N2O4S and its molecular weight is 306.34 g/mol. The purity is usually 95%.
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Properties

CAS No.

81529-69-3

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

2-methoxyethyl 2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]acetate

InChI

InChI=1S/C14H14N2O4S/c1-19-7-8-20-13(18)12(17)16-14-15-11(9-21-14)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,16,17)

InChI Key

ZSSSUXLAVXQWSM-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)C(=O)NC1=NC(=CS1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.2 g of N-(4-phenyl-thiazol-2-yl)-oxamic acid (prepared from the ethyl ester by hydrolyzing with aqueous potassium acetate and liberating the acid with dilute hydrochloric acid), in 25 ml of dry toluene, are heated with 20 ml of oxalyl chloride for 2 hours at 60° C. After distilling off the excess oxalyl chloride under reduced pressure, a solution of 5 ml of ethylene glycol monomethyl ether, 3.5 ml of triethylamine and 20 ml of toluene is added dropwise. The mixture is stirred for a further 3 hours at room temperature and is then left to stand overnight. The precipitate is filtered off, washed with methanol and water and recrystallized from ethanol. 3.7 g of the compound of the formula I, with R1 =C6H5 and R2 =CH2CH2OCH3, of melting point 118°-120° C., are obtained.
Quantity
6.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

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